Cas no 876670-67-6 (2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide)

2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[6-(3-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
- 3H-Imidazo[2,1-f]purine-3-acetamide, 8-(3-chlorophenyl)-1,2,4,8-tetrahydro-1,6,7-trimethyl-2,4-dioxo-
- 2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide
-
- Inchi: 1S/C18H17ClN6O3/c1-9-10(2)25-14-15(22(3)18(28)23(16(14)27)8-13(20)26)21-17(25)24(9)12-6-4-5-11(19)7-12/h4-7H,8H2,1-3H3,(H2,20,26)
- InChI Key: REDSDICTMADNRT-UHFFFAOYSA-N
- SMILES: N12C(C)=C(C)N(C3=CC=CC(Cl)=C3)C1=NC1=C2C(=O)N(CC(N)=O)C(=O)N1C
2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2583-0143-10mg |
2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876670-67-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2583-0143-25mg |
2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876670-67-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2583-0143-20μmol |
2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876670-67-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2583-0143-4mg |
2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876670-67-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2583-0143-2μmol |
2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876670-67-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2583-0143-75mg |
2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876670-67-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2583-0143-30mg |
2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876670-67-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2583-0143-10μmol |
2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876670-67-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2583-0143-3mg |
2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876670-67-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2583-0143-1mg |
2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876670-67-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide Related Literature
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on 2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide
Recent Advances in the Study of 2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetamide (CAS: 876670-67-6)
The compound 2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetamide (CAS: 876670-67-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its imidazopurine core, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and pharmacokinetic properties. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetamide, with particular emphasis on improving its yield and purity. Advanced synthetic routes, including microwave-assisted and catalytic methods, have been explored to enhance the efficiency of its production. These efforts have resulted in higher yields and reduced byproduct formation, making the compound more accessible for further pharmacological evaluation.
Pharmacological investigations have revealed that this compound exhibits potent inhibitory activity against specific kinase targets, which are implicated in various pathological conditions, including cancer and inflammatory diseases. In vitro assays have demonstrated its ability to selectively inhibit key signaling pathways, such as the PI3K/AKT/mTOR cascade, which plays a critical role in cell proliferation and survival. These findings suggest that 2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetamide could serve as a promising lead compound for the development of novel kinase inhibitors.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential as an anti-inflammatory agent. Preclinical studies in animal models have shown that it can effectively reduce inflammation and associated tissue damage by modulating the activity of pro-inflammatory cytokines and chemokines. These effects are mediated through the compound's interaction with specific molecular targets, such as NF-κB and MAPK signaling pathways, further highlighting its therapeutic potential.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Results indicate that 2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetamide exhibits favorable bioavailability and metabolic stability, with minimal toxicity observed in preliminary toxicity assessments. These properties make it a viable candidate for further development as a therapeutic agent.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as solubility, formulation stability, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on optimizing the compound's physicochemical properties and conducting more extensive in vivo efficacy and safety evaluations to pave the way for clinical trials.
In conclusion, 2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetamide represents a promising candidate for the treatment of kinase-driven and inflammatory diseases. Its unique chemical structure and potent biological activity make it a valuable subject of ongoing research. Future studies will likely focus on further elucidating its mechanism of action, improving its drug-like properties, and exploring its potential in combination therapies. The continued investigation of this compound holds great promise for advancing the field of medicinal chemistry and providing new therapeutic options for patients.
876670-67-6 (2-8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide) Related Products
- 2639421-90-0(Tert-butyl 3-(pyrrolidin-3-yloxy)benzoate)
- 37522-26-2(Ethyl 2-chloro-2-(E)-2-(2-nitrophenyl)hydrazonoacetate)
- 827-60-1(1-(4-methylphenyl)-1H-pyrrole)
- 1806943-23-6(4-(Difluoromethyl)-3-hydroxy-2-methoxy-6-(trifluoromethyl)pyridine)
- 2411324-50-8((2E)-4-(dimethylamino)-N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]but-2-enamide)
- 860789-75-9(6,8-Dibromo-2-phenylquinoline)
- 2138212-16-3(7-Azabicyclo[2.2.1]heptan-2-amine, 7-(ethylsulfonyl)-)
- 2490442-00-5(Methyl 5-(3-aminoprop-1-en-1-yl)pyridine-3-carboxylate)
- 1021066-86-3(3-(furan-2-yl)-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine)
- 2248293-60-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(1H-pyrrol-1-yl)benzoate)




